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Compound of Interest |

Compound Name: 5-Bromo-6-methoxypyridin-3-ol
CAS No.: 1299312-97-2
Cat. No.: B1509805
. J

In modern medicinal chemistry, the demand for highly functionalized heterocycles that offer
"orthogonal reactivity" is paramount.[3] 5-Bromo-6-methoxypyridin-3-ol (CAS 1299312-97-2)
represents a high-value scaffold due to its unique substitution pattern.[3] Unlike simple
pyridines, this molecule possesses three distinct functional handles:

o C-Br (Position 5): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

[3]

e C-OH (Position 3): A nucleophilic site for etherification or a hydrogen-bond donor/acceptor in
the pharmacophore.[3]

o C-OMe (Position 6): An electron-donating group that modulates the electron density of the
ring, influencing the pKa of the adjacent nitrogen and the oxidative stability of the system.[3]

This guide details the physicochemical profile, synthesis, and strategic application of this
compound in drug discovery, specifically for kinase inhibitor optimization and fragment-based
drug design (FBDD).[3]

Physicochemical Profile & Identification

The following data consolidates experimental and predicted values essential for handling and
characterization.
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Property Value Notes
) ) Oxidation sensitive; store
Appearance Off-white to pale brown solid )
under inert gas.[3]
Melting Point 148 — 152 °C Distinct crystalline transition.[3]
Boiling Point 292.4 °C (Predicted) High thermal stability.[3]
] More acidic than phenol (pKa
pKa (OH) ~8.5 (Predicted) o
10) due to pyridine N.
Lipophilic enough for
LogP 1.42 membrane permeability; ideal
for CNS targets.[3]
N Poor water solubility at neutral
Solubility DMSO, Methanol, DCM
pH.[3]
Note: Verify isomeric position
SMILES COclncc(Br)cclO

carefully.

Synthetic Methodology: The "Diazotization-
Hydrolysis" Route[3]

While direct bromination of 6-methoxypyridin-3-ol is possible, it often suffers from
regioselectivity issues (yielding the 2-bromo isomer).[3] The most reliable, self-validating
protocol for generating the 5-bromo isomer utilizes 5-bromo-6-methoxypyridin-3-amine as the
starting material.[3] This ensures the bromine is locked in the correct position before the
hydroxyl group is introduced.[3]

Protocol: Conversion of Aminopyridine to
Hydroxypyridine

e Precursor: 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5).[3][4]
* Reaction Type: Sandmeyer-type hydroxylation.[3]

Step-by-Step Workflow:
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» Solubilization: Dissolve 5-bromo-6-methoxypyridin-3-amine (1.0 eq) in 10% aqueous H2SOa.
Ensure the solution is homogenous.

» Diazotization (Critical Step):
o Cool the mixture to 0-5 °C in an ice bath.
o Dropwise add a solution of Sodium Nitrite (NaNOz, 1.1 eq) in water.[3]

o Control: Maintain internal temperature < 5 °C to prevent decomposition of the diazonium
intermediate.[3]

o Stir for 30 minutes. The solution typically turns a clear, pale yellow.[3]
e Hydrolysis:

o Transfer the cold diazonium solution slowly into a separate flask containing dilute H2SOa4
heated to 90 °C.

o Observation: Nitrogen gas evolution will be vigorous.[3]
o Stir at 90 °C for 1 hour.
o Workup:
o Cool to room temperature.[3][5]
o Neutralize carefully with saturated NaHCOs to pH ~6-7.[3]
o Extract with Ethyl Acetate (3x).[3]
o Wash combined organics with brine, dry over NazSOa4, and concentrate.[3]

 Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography
(SiO2, Hexane:EtOAc gradient) to yield the target phenol.[3]
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Expert Insight: The presence of the 6-methoxy group stabilizes the diazonium intermediate
compared to naked pyridines, but temperature control remains critical to avoid side reactions

(e.q., radical bromination or tar formation).[3]

Strategic Utility in Drug Design (Workflow)

The power of 5-Bromo-6-methoxypyridin-3-ol lies in its ability to serve as a "divergent hub."
[3] The following diagram illustrates how this scaffold is utilized to generate diverse chemical
libraries.
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Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br and OH
groups.[3]

Mechanistic Causality in SAR

e Why use this over a phenol? The pyridine nitrogen (N1) acts as an electron sink.[3] This
lowers the pKa of the 3-OH group compared to a standard phenol, making it a better
hydrogen bond donor in certain enzyme pockets (e.g., the hinge region of kinases).[3]
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» Why the 6-Methoxy group? It blocks metabolic oxidation at the susceptible 6-position (a
common metabolic soft spot in pyridines) and provides a weak H-bond acceptor.[3]

Experimental Validation: Suzuki Coupling Protocol

To validate the reactivity of the bromine handle, the following standard operating procedure
(SOP) is recommended.

Reagents: 5-Bromo-6-methoxypyridin-3-ol (1 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Clz
(0.05 eq), K2COs (2.0 eq).[3]

o Solvent: 1,4-Dioxane/Water (4:1).
o Conditions: Degas with Argon for 10 mins. Heat to 90 °C for 4 hours.

o Outcome: Full conversion to the biaryl product is expected. The free hydroxyl group
generally does not require protection under these mild basic conditions, simplifying the
workflow.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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